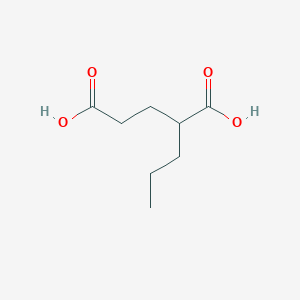

2-Propylglutaric acid

説明

Contextualization within Dicarboxylic Acid Chemistry and Fatty Acyls

2-Propylglutaric acid is classified as a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups (-COOH). ebi.ac.ukchemicalbook.com This characteristic imparts specific chemical properties, including its acidic nature and ability to form esters and amides. cymitquimica.com Structurally, it is a derivative of glutaric acid with a propyl group attached to the second carbon atom. cymitquimica.com

Its connection to fatty acyls, a class of molecules derived from fatty acids, is primarily metabolic. metabolomicsworkbench.orglibretexts.orgnih.gov this compound is a known metabolite of valproic acid, a branched short-chain fatty acid widely used as an anticonvulsant and mood-stabilizing drug. scbt.comchemicalbook.inhmdb.ca The metabolism of valproic acid involves several pathways, including ω-oxidation, which leads to the formation of this compound. scilit.comtandfonline.com This metabolic link situates this compound within the broader context of fatty acid metabolism and its pharmacological manipulation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-propylpentanedioic acid nih.govdrugbank.com |

| CAS Number | 32806-62-5 nih.govscbt.com |

| Molecular Formula | C8H14O4 nih.govscbt.com |

| Molecular Weight | 174.19 g/mol nih.govscbt.com |

| InChI Key | IFNXFIJXYVEYLF-UHFFFAOYSA-N nih.govdrugbank.com |

| ChEBI ID | CHEBI:80644 nih.gov |

| PubChem CID | 134970 nih.gov |

Significance in Biochemical and Pharmacological Research Paradigms

The primary significance of this compound in biochemical and pharmacological research stems from its role as a metabolite of valproic acid. chemicalbook.com Monitoring the levels of this compound and other metabolites is crucial for understanding the pharmacokinetics and potential toxicity of valproic acid treatment. scilit.com

Research has shown that this compound can have biological effects of its own. For instance, studies using isolated rat hepatocytes have demonstrated that it can inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate sources. tandfonline.comtandfonline.comresearchgate.net However, its inhibitory effect is less potent compared to other valproic acid metabolites. tandfonline.comtandfonline.com

Furthermore, the detection of this compound is relevant in the diagnosis of certain inborn errors of metabolism. diagnosticcentres.infamiliasga.comdiclemedj.org For example, it can be detected in the urine of individuals with specific metabolic disorders, aiding in their diagnosis and management. diagnosticcentres.innih.gov

Overview of Current Research Trajectories on this compound

Another research direction involves the use of advanced analytical techniques, such as untargeted metabolomics, to identify and quantify metabolites like this compound in various biological samples. nih.gov These methods allow for a more comprehensive understanding of the metabolic changes associated with diseases and drug treatments.

Additionally, the synthesis of this compound and its derivatives remains an area of interest for chemists. google.com The development of efficient synthetic routes is important for producing standards for analytical studies and for exploring the potential applications of these compounds in various fields.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Physical Description | White to off-white powder cymitquimica.comglentham.com |

| Boiling Point | 165 °C (at 0.5 Torr) chemicalbook.inchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) chemicalbook.in |

| Storage Temperature | -20°C glentham.comchemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXFIJXYVEYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954462 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-62-5 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation of 2 Propylglutaric Acid

Formation as a Metabolite of Valproic Acid (VPA)

2-Propylglutaric acid is not an endogenous compound in the absence of VPA administration; it is formed as a product of VPA's biotransformation in the body, primarily within the liver. hmdb.canih.gov The metabolic fate of VPA is complex, involving several competing pathways that determine the profile of its various metabolites, including this compound.

Contribution of Valproic Acid Metabolic Pathways to this compound Genesis

Valproic acid is extensively metabolized through three primary routes: glucuronide conjugation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated omega-oxidation. wikipedia.orgresearchgate.netdrugbank.com Glucuronidation is the most significant pathway, accounting for 30-50% of a VPA dose. wikipedia.orgdrugbank.com Mitochondrial beta-oxidation is also a major route, responsible for metabolizing over 40% of the drug. wikipedia.orgdrugbank.com The remaining portion of VPA undergoes oxidation via the omega (ω) and other oxidative pathways, which collectively account for less than 20% of metabolism. wikipedia.orgfpnotebook.com The formation of this compound is a specific outcome of the omega-oxidation pathway. wikipedia.org

| Metabolic Pathway | Approximate Contribution | Key Metabolites |

| Glucuronidation | 30-50% | Valproic acid β-O-glucuronide wikipedia.org |

| Mitochondrial Beta-Oxidation | >40% | (E)-2-ene-VPA, 3-hydroxy-VPA, 3-keto-VPA wikipedia.org |

| Omega (ω)-Oxidation | <15-20% | 5-hydroxy-VPA, 4-hydroxy-VPA, this compound wikipedia.orgdrugbank.com |

The omega-oxidation pathway is a crucial route for the genesis of this compound. wikipedia.org This pathway involves the oxidation of the terminal methyl group of one of the propyl chains of VPA. The process begins with the hydroxylation of VPA at the C5 position to form 5-hydroxyvalproic acid (5-OH-VPA). wikipedia.orgnih.gov This intermediate metabolite is then further oxidized to yield the dicarboxylic acid, this compound. wikipedia.orgdrugbank.com Studies in rats have shown that after a single dose of VPA, omega-oxidation products, specifically 5-hydroxy-VPA and this compound, are major metabolites excreted in the urine. nih.gov

While this compound is not a direct product of beta-oxidation, this major pathway significantly influences its formation. The beta-oxidation and omega-oxidation pathways compete for VPA as a common substrate. fpnotebook.comresearchgate.net Under normal conditions, mitochondrial beta-oxidation is a preferred pathway. fpnotebook.com However, certain conditions can alter this balance. For instance, impairment of the beta-oxidation pathway, which can be caused by factors such as carnitine deficiency, may lead to a metabolic shift, shunting a greater proportion of VPA towards the omega-oxidation pathway. fpnotebook.com This shift consequently increases the formation of omega-oxidation metabolites, including this compound. Furthermore, research has demonstrated that this compound itself can inhibit mitochondrial oxidations, suggesting a potential feedback mechanism or broader impact on mitochondrial function. nih.gov

Enzymatic Systems Implicated in this compound Formation

The formation of this compound is a multi-step enzymatic process. The initial hydroxylation step of the omega-oxidation pathway is catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netdrugbank.com Specifically, CYP2A6 and CYP2C9 have been identified as the predominant enzymes involved in the CYP-mediated oxidation of VPA. pharmgkb.org Following the initial formation of 5-hydroxy-VPA, subsequent oxidation steps to form the final dicarboxylic acid metabolite are carried out by cytosolic alcohol and aldehyde dehydrogenases, though the specific isozymes have not been fully characterized.

Conjugation and Derivatization: Propylglutarylcarnitine Formation

After its formation, this compound can undergo further biotransformation, notably through conjugation with carnitine. The carnitine conjugate of this compound, known as propylglutarylcarnitine, has been identified in the plasma of patients undergoing VPA therapy. researchgate.net This conjugation represents a pathway for the derivatization of this dicarboxylic acid metabolite. The specific enzyme responsible for this reaction, potentially a dicarboxyl-CoA synthetase, and its precise subcellular location have not yet been definitively identified. researchgate.net

Role in Endogenous Metabolic Networks

Once formed, this compound can interact with and influence endogenous metabolic processes. In vitro studies using rat liver mitochondrial fractions have shown that this compound can inhibit the rate of mitochondrial oxygen consumption with various substrates. nih.gov This inhibitory effect has been partly attributed to the sequestration of intramitochondrial coenzyme A. nih.gov Additionally, this compound has been observed to exert a concentration-dependent inhibitory effect on gluconeogenesis in isolated rat hepatocytes, although its potency is lower than that of VPA itself or other metabolites like 4-ene-VPA. researchgate.net

| Compound | Effect on Gluconeogenesis from Lactate | Effect on Mitochondrial Respiration |

| Valproic Acid (VPA) | Strong Inhibition researchgate.net | Inhibition nih.gov |

| 4-ene-VPA | Strong Inhibition researchgate.net | Inhibition nih.gov |

| 5-OH-VPA | Moderate Inhibition researchgate.net | Not specified |

| 4-OH-VPA | Moderate Inhibition researchgate.net | Not specified |

| This compound | Weak Inhibition researchgate.net | Inhibition nih.gov |

This table provides a comparative overview of the inhibitory effects of VPA and some of its metabolites on key metabolic processes, based on in vitro findings.

Involvement in Fatty Acid Synthesis and ATP Production Pathways

This compound, a dicarboxylic acid, is structurally classified within the class of medium-chain fatty acids. hmdb.ca Its involvement in energy and lipid metabolism is primarily characterized by its inhibitory effects on mitochondrial ATP production pathways. Research conducted on isolated rat liver mitochondrial fractions has demonstrated that this compound inhibits the rate of oxygen consumption. nih.gov This inhibition occurs with a variety of substrates, including both long- and medium-chain fatty acids, as well as components of the citric acid cycle such as pyruvate, α-ketoglutarate, and succinate. nih.gov

Furthermore, this compound intersects with fatty acid metabolism through its interaction with carnitine. It can form a conjugate molecule, 2-propylglutarylcarnitine, which has been detected in the plasma of individuals treated with valproic acid. researchgate.net The carnitine shuttle system is essential for transporting long-chain fatty acids across the inner mitochondrial membrane for oxidation. aocs.orgoup.com The formation of acylcarnitine derivatives like 2-propylglutarylcarnitine can impact the availability of free carnitine, potentially interfering with the efficient transport and metabolism of endogenous fatty acids. researchgate.netoup.com

Intersections with Amino Acid Metabolism and Biosynthesis of Biomolecules

This compound is recognized as a metabolic byproduct derived from the catabolism of branched-chain amino acids (BCAAs). biosynth.comnih.gov The metabolism of BCAAs—valine, leucine, and isoleucine—is a multi-step process that begins with transamination to form branched-chain α-keto acids, followed by irreversible oxidative decarboxylation. nih.gov Dysregulation or disruption of these pathways can lead to the accumulation of various organic acids, including this compound. biosynth.commsdmanuals.com

Its connection to broader metabolic networks is evident from metabolomic studies that associate the compound with the 2-Oxocarboxylic acid metabolism pathway. mdpi.com This pathway is central to the processing of various keto acids derived from amino acids. The biotransformation of this compound itself results in the biosynthesis of other biomolecules. A primary example is its conjugation with carnitine to form 2-propylglutarylcarnitine. researchgate.net This reaction, which creates a specific acylcarnitine molecule, demonstrates a direct role for this compound as a substrate in biosynthetic processes, influencing the pool of specialized molecules involved in metabolic regulation.

Modulation of Gluconeogenesis in Cellular Systems

However, the inhibitory potency of this compound on gluconeogenesis is modest compared to other metabolites of valproic acid. tandfonline.comresearchgate.net Research comparing these metabolites found that this compound was the least toxic to glucose synthesis from lactate. nih.govtandfonline.com One potential explanation for this reduced effect is the relative impermeability of hepatocyte cell membranes to dicarboxylic acids, which may limit its intracellular concentration and subsequent impact on gluconeogenic enzymes. tandfonline.com The inhibitory action of these compounds can be counteracted by glucagon. tandfonline.comnih.gov

| Compound | Relative Inhibitory Potency | Metabolic Pathway Origin |

|---|---|---|

| Valproic Acid (VP) | Highest | Parent Compound |

| 4-en-VP | Highest | Δ-Dehydrogenation Product |

| 5-OH-VP | Intermediate | ω-Oxidation Product |

| 4-OH-VP | Intermediate | (ω-1)-Oxidation Product |

| 2-en-VP | Low | β-Oxidation Product |

| This compound | Lowest | ω-Oxidation Product |

Links to Plant Secondary Metabolism

This compound has been identified as a constituent in various plants, indicating its link to plant metabolism. Metabolomic analyses of fruits have detected its presence, and its concentration appears to be dynamic during the developmental stages. mdpi.com For instance, a study on 'Shushanggan apricot' fruits found that the content of this compound gradually decreased as the fruit matured. mdpi.com

While its precise function in plants has not been fully elucidated, its association with key metabolic pathways has been established through KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis. In studies of apricot fruit development, differential metabolites were significantly enriched in pathways including the "biosynthesis of secondary metabolites" and "phenylpropanoid biosynthesis". mdpi.com Phenylpropanoids are a major class of plant secondary metabolites derived from aromatic amino acids. plantae.org Similarly, other analyses have explicitly categorized this compound within the "Biosynthesis of various plant secondary metabolites" pathway. windows.net These findings establish a clear connection between the presence of this compound and the complex networks of secondary metabolism that contribute to fruit quality and plant adaptation. mdpi.comnih.gov

| Plant Species | Key Finding | Associated Metabolic Pathways |

|---|---|---|

| 'Shushanggan Apricot' (Prunus armeniaca) | Content gradually decreased with fruit maturation. mdpi.com | Biosynthesis of secondary metabolites, Phenylpropanoid biosynthesis, 2-Oxocarboxylic acid metabolism. mdpi.com |

| Peach (Prunus persica) | Identified as a primary organic acid in fruit flesh samples. nih.gov | Associated with general metabolic pathways including those for organic and amino acids. |

Biological and Physiological Implications of 2 Propylglutaric Acid

Impact on Mitochondrial Functionality

Interference with Mitochondrial Fatty Acid Oxidation Pathways

2-Propylglutaric acid (2-PGA), a metabolite of the widely used drug valproic acid (VPA), has been shown to interfere with mitochondrial function, specifically by inhibiting fatty acid oxidation (FAO) pathways. researchgate.net Research has demonstrated that 2-PGA is among the VPA metabolites that inhibit the rate of oxygen consumption in rat liver mitochondrial fractions. nih.gov This inhibition occurs with a variety of substrates, including long- and medium-chain fatty acids, as well as other key molecules in cellular respiration such as glutamate, succinate, α-ketoglutarate, and pyruvate. nih.gov

The mechanism behind this inhibition is partly attributed to the sequestration of intramitochondrial coenzyme A (CoA). nih.gov VPA and some of its metabolites, including 2-PGA, can trap this essential cofactor, which is crucial for the β-oxidation of fatty acids. researchgate.netnih.gov However, the observed inhibition of mitochondrial oxidation cannot be fully explained by CoA trapping alone, suggesting that other mechanisms are also at play. nih.gov For instance, while some VPA metabolites formed during its own β-oxidation inhibit the process likely by targeting medium-chain acyl-CoA synthetase, 2-PGA's broader inhibitory effects point to a more complex interaction with mitochondrial energetics. nih.gov The disruption of FAO by VPA and its metabolites is considered a primary contributor to VPA-associated hepatotoxicity, which can manifest as liver steatosis. researchgate.netresearchgate.net

| Substrates Inhibited by this compound in Mitochondrial Respiration |

| Long-chain fatty acids |

| Medium-chain fatty acids |

| Glutamate (+/- malate) |

| Succinate |

| α-ketoglutarate (+ malate) |

| Pyruvate (+ malate) |

| Data derived from in vitro studies on rat liver mitochondrial fractions. nih.gov |

Uncharacterized Subcellular Localization of Related Enzymes

While it is known that 2-PGA can be conjugated with carnitine, forming propylglutarylcarnitine which has been detected in the plasma of patients undergoing VPA therapy, the specific enzyme responsible for this reaction remains unidentified. researchgate.net It is hypothesized that a dicarboxyl-CoA synthetase may mediate this conjugation, but this has not been confirmed. researchgate.net Consequently, the subcellular localization of this particular enzyme has not been defined. researchgate.net This lack of characterization highlights a gap in the complete understanding of 2-PGA's metabolic pathway and its precise cellular processing. The localization of enzymes is critical for understanding metabolic pathways; for instance, many enzymes involved in fatty acid metabolism are located within the mitochondria. mdpi.comnih.gov

Contribution to Metabolic Homeostasis and Disorders

Association with Valproic Acid-Induced Metabolomic Perturbations

This compound is a recognized metabolite of valproic acid, a branched short-chain fatty acid used as an antiepileptic drug. researchgate.netwikipedia.org The biotransformation of VPA occurs mainly in the liver through several pathways, including mitochondrial β-oxidation (about 40%), glucuronidation (30-50%), and cytosolic ω-oxidation. researchgate.netwikipedia.orgdrugbank.com 2-PGA is a product of the ω-oxidation pathway. nih.govoup.com Its presence and concentration in urine and blood are indicative of VPA metabolism. nih.govoup.comhmdb.ca

Chronic administration of VPA can lead to an induction of its own metabolism, resulting in altered excretion patterns of its metabolites. nih.gov Studies in rats have shown that after prolonged treatment, the elimination of VPA is enhanced, primarily through increased glucuronidation and β-oxidation, while ω-oxidation (the pathway producing 2-PGA) may be unchanged or even reduced. nih.gov In cases of VPA overdose, the typical metabolic pathways can become saturated, leading to an increase in metabolites from alternative pathways, such as ω- and (ω-1)-oxidation, which includes 2-PGA. oup.com The accumulation of certain VPA metabolites is linked to the drug's hepatotoxicity. researchgate.netoup.com

Alterations in Levels in Systemic Conditions: e.g., Hypertension in Children

Recent metabolomics studies have identified a potential link between the levels of this compound and systemic health conditions. Specifically, in a study on hypertension in children, untargeted metabolomics analysis revealed that hypertensive children exhibited abnormal lipid metabolism. nih.gov Among the observed metabolic changes, this compound was found to be down-regulated in the hypertensive group compared to the control group. nih.gov This finding suggests a possible association between altered VPA metabolism, or the underlying pathways that produce similar endogenous compounds, and the pathophysiology of pediatric hypertension. nih.gov

Influence on Lipid Metabolism Regulation: Association with ANGPTL4

This compound has been implicated in the regulation of lipid metabolism through its association with Angiopoietin-like protein 4 (ANGPTL4). frontiersin.org ANGPTL4 is a secreted protein that plays a crucial role in lipid homeostasis, primarily by inhibiting lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides. probiologists.combiorxiv.org Research in laying hens has identified this compound as a cecal metabolite whose content variation is related to the expression of ANGPTL4. frontiersin.org This suggests that gut microbial metabolites can influence host lipid metabolism through the regulation of proteins like ANGPTL4. frontiersin.org The expression of ANGPTL4 itself is regulated by the nutritional and metabolic state of the organism. probiologists.com The link between 2-PGA and ANGPTL4 provides a potential mechanism by which this compound can exert influence over systemic lipid metabolism. frontiersin.org

Occurrence and Dynamics in Diverse Biological Matrices

Detection in Human Biofluids: Serum, Urine, and Plasma

This compound, also known as 2-propylpentanedioic acid, is a dicarboxylic acid that has been identified in various human biofluids. nih.gov Its presence is often linked to the metabolism of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. hmdb.canih.gov As a metabolite, its detection and quantification in serum, urine, and plasma are crucial for therapeutic drug monitoring and understanding metabolic pathways. nih.govsintmaria.be

The analysis of organic acids in urine is a key diagnostic tool for identifying inborn errors of metabolism. lalpathlabs.com Panels for quantitative analysis of urinary organic acids often include this compound to assess metabolic profiles. lalpathlabs.com It is recognized as an endogenous metabolite, listed in the Human Metabolome Database (HMDB) as being present in blood and urine. hmdb.cahmdb.ca

Several analytical methods have been developed for the simultaneous determination of VPA and its metabolites, including this compound. A gas chromatography-mass spectrometry (GC-MS) method has been established for their quantification in both serum and urine, with lower detection limits ranging from 2.8 to 18 ng/ml in serum samples. nih.gov Another advanced method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the determination of VPA and six of its metabolites, including this compound, in human serum. nih.gov This LC-MS/MS method is noted for its simplicity, speed, and high accuracy, making it suitable for routine clinical analysis. nih.gov

Research has also explored the excretion of VPA metabolites. Studies in rats have shown that after a single dose of VPA, a significant portion is excreted in the urine within 24 hours, primarily as omega-oxidation products, which include 2-propyl-glutaric acid. nih.gov In the context of disease biomarker research, 2-propyl-glutaric acid has been noted as a metabolite identified in biofluid samples. nih.gov

| Biofluid | Context of Detection | Analytical Method(s) | Reference |

|---|---|---|---|

| Serum | Metabolite of Valproic Acid (VPA), Therapeutic Drug Monitoring | GC-MS, LC-MS/MS | nih.govnih.gov |

| Urine | Metabolite of Valproic Acid (VPA), Inborn Errors of Metabolism Screening | GC-MS, Quantitative Organic Acid Panels | nih.govlalpathlabs.comnih.gov |

| Plasma | Therapeutic Drug Monitoring for Valproic Acid | Enzyme Immunoassay, HPLC-UV | sintmaria.besiemens-healthineers.comresearchgate.net |

| Blood | Endogenous Metabolite | Metabolome Databases | hmdb.cahmdb.ca |

Presence in Plant Metabolomes and Developmental Stages (e.g., Peach Fruit, Apricot Fruit Maturation)

Beyond human physiology, this compound has been identified as a component of the metabolome in certain plants, particularly in fruit development. Metabolomics studies in horticulture aim to understand the biochemical changes that occur during fruit growth and ripening, which influence taste, nutrition, and quality. nih.govnipgr.ac.in

A study utilizing widely targeted metabolomics on 'Shushanggan apricot' (Prunus armeniaca) identified the dynamics of various organic acids during fruit maturation. nih.gov In this analysis, the content of this compound was found to gradually decrease as the fruit matured. nih.gov This trend was observed alongside changes in other organic acids, suggesting a role in the metabolic shifts that define the ripening process in apricots. nih.gov

| Plant Species | Biological Matrix | Research Focus | Finding on this compound | Reference |

|---|---|---|---|---|

| Apricot (Prunus armeniaca 'Shushanggan') | Fruit | Changes in metabolites during fruit maturation | Content gradually decreased with maturation. | nih.gov |

| Peach (Prunus persica L.) | Fruit | Effect of high-altitude on organic acid accumulation | Identified as a primary organic acid in fruit from a specific high-altitude area. | mdpi.com |

Analytical and Detection Methodologies for 2 Propylglutaric Acid

Chromatographic Techniques for Quantitative Determination

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the sensitive and specific quantification of 2-propylglutaric acid in biological and other matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound. nih.govnih.govnih.govnih.gov Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov

A common approach involves the extraction of this compound and other metabolites from the sample matrix, often at a controlled pH, followed by derivatization. nih.gov Trimethylsilylation is a frequently used derivatization method, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) esters. nih.govjasem.com.tr These TMS derivatives are more volatile and exhibit good chromatographic behavior on non-polar GC columns, such as those with a 5% phenylmethylpolysiloxane stationary phase. researchgate.net

The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode for quantitative analysis. nih.gov This mode enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. For instance, in one method, linear calibration curves were achieved over a concentration range of 0.1–20 µg/mL for metabolites including this compound. nih.gov The use of stable-isotope labeled internal standards is also a common practice to ensure high accuracy and precision. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative for the quantification of this compound, offering high sensitivity and specificity, often with simpler sample preparation compared to GC-MS as derivatization is not always required. google.comdntb.gov.uanih.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound along with other related compounds in various biological matrices like human plasma and serum. nih.govresearchgate.net These methods typically utilize reversed-phase chromatography with C18 columns for separation. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with 0.1% ammonium (B1175870) acetate (B1210297) or acetic acid) and an organic modifier (such as methanol (B129727) or acetonitrile). dntb.gov.uaactamedicamarisiensis.ro

Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in the negative ion mode. dntb.gov.uanih.gov Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a common transition monitored is m/z 173 → 129.1. dntb.gov.uaepilepsia.suepilepsia.su The use of a stable isotope-labeled internal standard, such as valproic acid-d6, is crucial for accurate quantification. nih.gov These developed LC-MS/MS assays have demonstrated good linearity over specified concentration ranges and have been successfully applied in clinical research. nih.govresearchgate.net

Advanced Sample Preparation and Derivatization Strategies for Analysis

The choice of sample preparation and derivatization is critical for achieving reliable and accurate results in the analysis of this compound. The strategy depends heavily on the analytical technique (GC-MS or LC-MS/MS) and the sample matrix.

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of dicarboxylic acids. nih.gov

Silylation: This is the most common derivatization technique for organic acids. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to convert the polar carboxyl groups into non-polar trimethylsilyl (TMS) esters. nih.govnih.gov This is often performed after an extraction step. For example, a method for analyzing valproic acid and its metabolites, including this compound, involved extraction with ethyl acetate at pH 5.0, followed by trimethylsilylation. nih.gov

Esterification: Another approach is esterification, for instance, using BF3/butanol, which can offer low limits of detection. nih.gov

For LC-MS/MS analysis, sample preparation is often simpler.

Protein Precipitation: For plasma or serum samples, a common and rapid method is protein precipitation using organic solvents like acetonitrile (B52724) or methanol. nih.govactamedicamarisiensis.ro The supernatant can then be directly injected or further diluted before analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for cleaner sample extracts, which can be beneficial in reducing matrix effects. mjcce.org.mkresearchgate.net Anion exchange cartridges can be particularly effective for selectively extracting organic acids. d-nb.info

Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether (MTBE) is another option for extracting acidic components from a sample matrix. google.com

While derivatization is not always necessary for LC-MS/MS, it can sometimes be employed to improve ionization efficiency and chromatographic retention. For example, derivatization with 4-dimethylaminobenzylamine (B93267) dihydrochloride (B599025) has been used for the analysis of valproic acid. researchgate.net However, for this compound, direct analysis after simple sample preparation is more common. nih.gov

Method Validation Parameters: Accuracy, Precision, Linearity, Detection Limits, and Recovery

Validation of the analytical methods is essential to ensure the reliability of the quantitative data. globalresearchonline.net The key validation parameters are assessed according to established guidelines. ofnisystems.com

Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery. chromatographyonline.com For LC-MS/MS methods determining this compound, accuracy values have been reported to be within the range of 91.44% to 110.92%. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound analysis, both intra-day and inter-day precision have been shown to be less than 9.98% by LC-MS/MS and between 3.9% and 8.1% for GC-MS methods. nih.govnih.govresearchgate.net

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. wjarr.com This is typically evaluated by a calibration curve, and a correlation coefficient (r or r²) close to 1 indicates good linearity. For this compound and related metabolites, methods have shown excellent linearity with r > 0.99. nih.govresearchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Detection and Quantitation Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. chromatographyonline.com For GC-MS methods, the detection limits for metabolites including this compound have been reported to be in the range of 2.8 to 18 ng/ml. nih.gov LC-MS/MS methods can also achieve low LOQs, often determined by a signal-to-noise ratio of 10:1. chromatographyonline.com

Recovery: Recovery is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. For the GC-MS analysis of this compound and other metabolites, recoveries have been reported to be between 92% and 97%. nih.gov

The table below summarizes typical validation parameters for the analysis of dicarboxylic acids using chromatographic methods.

| Parameter | Typical Acceptance Criteria | Reported Values for Dicarboxylic Acid Analysis |

| Accuracy | 85-115% (often 80-120% at LLOQ) | 91.44% - 110.92% nih.govresearchgate.net |

| Precision (RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% nih.govresearchgate.net |

| Linearity (r or r²) | ≥ 0.99 | > 0.99 nih.gov |

| Recovery | Consistent, precise, and reproducible | 92% - 97% nih.gov |

| LOD/LOQ | Signal-to-Noise Ratio ≥ 3 (LOD), ≥ 10 (LOQ) | LOD: 2.8 - 18 ng/mL (GC-MS) nih.gov |

Chemical Synthesis and Derivatization for Research Applications

Established Synthetic Routes for 2-Propylglutaric Acid

The synthesis of α-substituted glutaric acids is a well-documented area of organic chemistry, allowing for the controlled introduction of various functional groups onto the glutaric acid backbone.

A primary and effective method for synthesizing this compound involves the alkylation of glutaric acid derivatives, typically diesters such as diethyl glutarate. This strategy leverages the increased acidity of the α-carbon protons, which are situated between two electron-withdrawing carbonyl groups.

The general process involves the following key steps:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium ethoxide, is used to deprotonate the α-carbon of a glutaric acid diester, forming a stable enolate.

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking an electrophilic propyl source, commonly an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This step forms the new carbon-carbon bond at the 2-position.

Hydrolysis: The final step involves the hydrolysis of the ester groups, typically under acidic or basic conditions, to yield the free this compound.

This approach is analogous to methods used for preparing other α-substituted glutaric acids, such as α-phenylglutaric acid, which can be synthesized through the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation orgsyn.org. Modern variations of this approach may utilize photocatalysis to generate radicals from aldehydes that can then add to acrylate (B77674) derivatives, providing a direct route to α-substituted glutaric diesters .

Organic building blocks are functionalized molecules that serve as foundational components for the modular construction of more complex molecular architectures sigmaaldrich.comhilarispublisher.com. This compound embodies the characteristics of a versatile building block due to its distinct structural features.

The molecule possesses two carboxylic acid functional groups, which can be independently or simultaneously transformed into a wide array of other functionalities, including esters, amides, acid chlorides, and anhydrides. This dual reactivity allows it to be incorporated into larger molecules, such as polymers like polyester (B1180765) polyols and polyamides, where the five-carbon backbone can influence properties like elasticity wikipedia.org. Dicarbonyl compounds, in general, are crucial intermediates for synthesizing complex molecular frameworks .

The presence of the n-propyl group at the C-2 position adds another layer of utility. This alkyl chain imparts specific steric and lipophilic characteristics to the molecule and any subsequent structures derived from it. In complex syntheses, this substituent can be used to control the conformation of the final product or to modulate its physical properties, such as solubility and crystallinity.

Preparation of this compound Derivatives for Bioactivity Investigations

To explore the biological potential of this compound, its structure is often modified to alter its physicochemical properties, such as lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

One of the most straightforward derivatizations is the formation of a monomethyl ester. This can be achieved through Fischer esterification using methanol (B129727) under acidic catalysis, with the reaction conditions carefully controlled (e.g., limiting the amount of methanol) to favor mono-esterification over di-esterification.

The transformation from a dicarboxylic acid to a monoester derivative illustrates a fundamental strategy for modulating this property.

Table 1: Structural and Physicochemical Comparison

| Compound | Structure | Key Functional Groups | Expected Lipophilicity (log P) |

|---|---|---|---|

| This compound |  |

Two Carboxylic Acids | Lower |

Note: The structure for the monomethyl ester is conceptual. The exact log P values would require experimental determination, but the trend of increased lipophilicity upon esterification is a well-established principle in medicinal chemistry. nih.gov

The concept of a prodrug involves chemically modifying a biologically active compound to overcome pharmaceutical or pharmacokinetic barriers. This temporary modification renders the drug inactive, with the expectation that it will be converted back to the active form within the body through enzymatic or chemical means ijper.orgmdpi.com.

The carboxylic acid groups of this compound are ideal handles for prodrug design. They can be masked by forming esters, which are often readily cleaved in vivo by esterase enzymes. For example, research into butyric acid prodrugs has shown that creating butyroyloxymethyl esters of glutaric acid can yield compounds with increased aqueous solubility and potential biological activity nih.gov. This demonstrates that the glutarate backbone is a viable scaffold for creating prodrugs. By converting one or both of the carboxylic acids of this compound into such cleavable esters, its transport properties could be enhanced, potentially improving its delivery to a target site.

Furthermore, this compound is known to be a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug hmdb.cascbt.com. Its presence in biological systems as a product of a major drug's metabolism underscores its relevance in bioactive pathways and provides a rationale for investigating the biological activity of both the compound itself and its synthetic derivatives.

Comparative Metabolomic and Isomeric Studies

Differentiation and Comparative Analysis with Structural Isomers (e.g., 3-Propylglutaric Acid)

2-Propylglutaric acid is one of two positional isomers of propylglutaric acid, the other being 3-Propylglutaric acid. nih.govcymitquimica.com Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. uobaghdad.edu.iq In the case of structural isomers like 2- and 3-propylglutaric acid, this difference lies in the connectivity of the atoms. uobaghdad.edu.iq

Specifically, this compound features a propyl group attached to the second carbon (the alpha-carbon) of the glutaric acid backbone. nih.gov In contrast, its isomer, 3-Propylglutaric acid, has the propyl group attached to the third carbon (the beta-carbon). cymitquimica.com This seemingly minor shift in the position of the propyl group creates two distinct molecules with unique chemical and physical properties.

The difference in the location of the propyl group between this compound and 3-Propylglutaric acid has a profound impact on their respective three-dimensional structures. This structural variance is critical in biochemistry, as the biological activity of a molecule is often dictated by its shape and ability to interact with specific enzymes and cellular receptors.

Positional isomerism can lead to significant differences in physical properties like boiling points and melting points, which arise from variations in molecular structure and intermolecular forces. sparkl.me In a biological context, the specific arrangement of functional groups determines how a molecule binds to an enzyme's active site. Therefore, moving the propyl group from the second to the third carbon alters the molecule's shape, influencing its fit and interaction with biological targets.

A quantitative structure-activity relationship (QSAR) analysis performed on metabolites of valproic acid, including propylglutaric acid, demonstrated that biological activity is directly related to structural and physicochemical parameters such as lipophilicity (log P). nih.gov Differences in potency among these metabolites can be explained by their structural properties. nih.gov Consequently, the distinct structures of this compound and 3-propylglutaric acid would be expected to result in different biochemical interactions, metabolic fates, and biological effects.

Comparative Biological Activity with Related Dicarboxylic Acids

The biological activity of dicarboxylic acids can vary significantly based on their structure, particularly the length of their carbon chain. A study investigating the in vitro effects of various dicarboxylic acids on the growth of dermatophytes found a pronounced inhibitory effect that was dependent on chain length. medicaljournalssweden.se

In this research, undecanedioic acid (a C11 dicarboxylic acid) was identified as the most effective inhibitor, suppressing the growth of several dermatophyte species at a concentration of 10⁻² mol/l. medicaljournalssweden.se In contrast, dicarboxylic acids with longer chains, such as dodecanedioic acid (C12) and hexadecanedioic acid (C16), were found to be the least effective. medicaljournalssweden.se Another medium-chain dicarboxylic acid, azelaic acid (C9), is also known for its pH-dependent antimycotic and antibacterial properties, which may be due to its ability to interfere with mitochondrial functions. medicaljournalssweden.se This demonstrates that the biological activity within this class of compounds is not uniform but is instead a function of specific molecular structures.

Furthermore, studies on the metabolites of valproic acid have shown that anticonvulsant activity is closely linked to specific structural properties. nih.gov This underscores the principle that even subtle changes in the structure of related compounds, such as this compound and other dicarboxylic acid metabolites, can lead to significant differences in their biological profiles.

Future Research Directions and Unexplored Avenues for 2 Propylglutaric Acid

Further Elucidation of Specific Enzyme Interactions and Subcellular Localization within Metabolic Pathways

The formation of 2-propylglutaric acid is a known consequence of VPA metabolism, specifically through the ω-oxidation pathway. nih.gov However, the precise enzymatic machinery responsible for its synthesis and its exact location within the cell remain subjects of ongoing investigation. Research has shown that VPA and some of its metabolites, including this compound, can inhibit oxygen consumption in rat liver mitochondria, suggesting a direct interaction with mitochondrial processes. nih.gov The sequestration of intramitochondrial coenzyme A (CoA) has been demonstrated, but it does not fully account for all observed inhibitions, pointing to other potential mechanisms of action. nih.gov

A significant knowledge gap exists regarding the specific enzyme that mediates the formation of the carnitine conjugate of this compound, propylglutarylcarnitine, which has been detected in the plasma of patients undergoing VPA therapy. researchgate.net Identifying this putative dicarboxyl-CoA synthetase and determining its subcellular localization are crucial next steps. researchgate.net Future studies should employ advanced proteomic and metabolomic techniques to pinpoint these enzymatic players and map the subcellular distribution of this compound, clarifying whether its activities are confined to the mitochondria or extend to other cellular compartments.

Comprehensive Investigation of this compound's Endogenous Metabolic Role Independent of VPA Metabolism

Beyond its established role as a xenobiotic metabolite, evidence suggests that this compound may also be an endogenous compound. hmdb.ca The Human Metabolome Database (HMDB) lists it as an endogenous metabolite found in blood, liver, and kidney tissues. hmdb.ca This raises the intriguing possibility of a natural physiological role for this compound, independent of VPA administration. It has been identified as a metabolic byproduct of branched-chain amino acid metabolism, further supporting its endogenous origins. biosynth.com

Future research should focus on quantifying endogenous levels of this compound in various tissues and biofluids under normal physiological conditions and in response to different dietary or metabolic states. Untargeted metabolomics studies have already detected this compound in diverse biological contexts, including studies on aging in bats, apricot fruit development, and chronic kidney disease, hinting at its involvement in a wide range of biological processes. plos.orgmdpi.comtandfonline.com Investigating its potential connections to fatty acid metabolism, amino acid pathways, and energy homeostasis will be critical in uncovering its native functions. wikipedia.org

Characterization of Unexplored Biological Activities and Signaling Properties

The known biological activity of this compound is largely centered on its inhibitory effects on mitochondrial oxidation. nih.gov However, its structural similarity to other dicarboxylic acids and its presence in various biological systems suggest that it may possess a broader range of activities. For instance, research has shown that this compound has a concentration-dependent inhibitory effect on gluconeogenesis in isolated rat hepatocytes. researchgate.net

Further investigation is needed to explore other potential biological activities. This could include examining its role as a signaling molecule, similar to how other fatty acid derivatives and dicarboxylic acids act as local hormones or second messengers. wikipedia.org Studies could assess its ability to interact with cell surface receptors or nuclear receptors, thereby influencing gene expression and cellular responses. Additionally, its potential role in modulating inflammatory pathways or cellular stress responses warrants exploration, particularly given that related metabolites have been linked to such processes. frontiersin.org

Potential for Biomarker Discovery in Metabolic Disorders and Disease Diagnosis

The detection of this compound in various metabolomic studies highlights its potential as a biomarker for different physiological and pathological states. It has been identified in studies related to lung cancer, type 2 diabetes, and hypertension, suggesting its levels may be altered in various disease states. nih.govsci-hub.senih.gov For example, metabolomics analysis of intrahepatic cholangiocarcinoma revealed this compound as one of the most significantly upregulated metabolites. tandfonline.com

Future research should systematically evaluate the diagnostic and prognostic potential of this compound in a range of metabolic disorders. This would involve large-scale clinical studies to establish reference ranges and to correlate its levels with disease severity, progression, and treatment response. Its inclusion in panels for inborn errors of metabolism further underscores its potential clinical utility. lalpathlabs.com Given its connection to both fatty acid and amino acid metabolism, it could serve as a sensitive indicator of metabolic dysregulation in complex diseases.

Development of Novel Therapeutic Strategies Based on Metabolic Insights

A deeper understanding of the metabolic roles and biological activities of this compound could pave the way for novel therapeutic interventions. For instance, if it is found to play a protective role in certain metabolic pathways, strategies could be developed to enhance its endogenous production or to administer it as a therapeutic agent. Conversely, if its accumulation is found to be detrimental, therapies could be designed to reduce its levels by targeting the enzymes involved in its synthesis or by enhancing its clearance.

The interaction of this compound with carnitine metabolism also presents a potential therapeutic angle. researchgate.netoup.com Given that carnitine supplementation has been explored in the context of VPA therapy to mitigate metabolic disturbances, a more nuanced understanding of how this compound specifically influences carnitine homeostasis could lead to more targeted and effective therapeutic strategies for a variety of metabolic conditions. oup.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying 2-propylglutaric acid in biological samples?

- Methodological Answer : Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity for detecting organic acids. For validation, include internal standards (e.g., deuterated analogs) to account for matrix effects. Ensure sample preparation protocols minimize degradation, such as acidification to stabilize metabolites . Experimental details (e.g., column type, ionization mode) should be fully described in the main text, while raw datasets and extended protocols can be archived as supplementary materials .

Q. How can researchers distinguish this compound from structurally similar metabolites in metabolic studies?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to resolve isotopic patterns and exact mass differences. For confirmation, compare retention times and fragmentation patterns (MS/MS) against authentic standards. Cross-validate findings with nuclear magnetic resonance (NMR) if ambiguity persists. Document these steps in the "Methods" section, citing established protocols to ensure reproducibility .

Q. What are the primary metabolic pathways involving this compound, and how are they studied in vitro?

- Methodological Answer : this compound is a metabolite of valproic acid, linked to mitochondrial β-oxidation and ω-oxidation pathways. To study its biosynthesis, use hepatocyte cell lines or liver microsomes incubated with valproic acid, followed by time-course metabolite profiling. Include controls with pathway inhibitors (e.g., 4-pentenoic acid for β-oxidation) to isolate specific routes. Report statistical comparisons of metabolite concentrations under varying conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported concentrations of this compound across clinical studies?

- Methodological Answer : Discrepancies may arise from differences in patient cohorts (e.g., hepatic function) or analytical variability. Conduct a systematic review to aggregate data, applying meta-regression to adjust for confounding factors like age, comorbidities, or assay sensitivity. Highlight studies with robust allocation concealment and blinding to minimize bias . For example, elevated levels in fatal hepatic failure cases may reflect impaired detoxification, requiring validation in controlled animal models .

Q. What experimental designs are optimal for investigating this compound’s role in drug-induced toxicity?

- Methodological Answer : Use longitudinal cohort studies or case-control designs with matched controls. Measure this compound alongside markers of mitochondrial dysfunction (e.g., acylcarnitines, lactate). For mechanistic insights, employ knockout models (e.g., CYP4F2-deficient mice) to assess ω-oxidation dependency. Ensure blinding during data analysis to reduce observer bias, and pre-register hypotheses to avoid post hoc interpretations .

Q. How can metabolomics datasets be integrated to explore interactions between this compound and other metabolites in disease models?

- Methodological Answer : Apply multivariate analysis (e.g., PCA, OPLS-DA) to identify co-regulated metabolite clusters. Use pathway enrichment tools (e.g., MetaboAnalyst) to map this compound within broader metabolic networks. For conflicting results, perform sensitivity analyses to test if findings persist after excluding outliers or adjusting for batch effects. Transparently report all data preprocessing steps (normalization, scaling) in supplementary materials .

Q. What strategies validate the hypothesis that environmental contaminants contribute to this compound accumulation in non-target organisms?

- Methodological Answer : Conduct controlled exposure studies using model organisms (e.g., rodents or invertebrates) fed diets spiked with suspected contaminants (e.g., pesticides from mealworm farms ). Compare tissue-specific metabolite levels via LC-MS and correlate with histopathological endpoints. Replicate findings across multiple cohorts and publish raw data to enable independent verification .

Guidance for Reporting and Reproducibility

- Data Transparency : Archive chromatograms, mass spectra, and statistical scripts in repositories like Zenodo or Figshare. Reference these in the "Supporting Information" section .

- Ethical Considerations : Disclose potential conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to ethical guidelines for animal/human studies .

- Critical Appraisal : Use tools like AGREE II to evaluate methodological rigor when citing prior work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。